molecular formula C22H47NO2 B14661891 N,N,N-Trimethylhexadecan-1-aminium propanoate CAS No. 41349-78-4

N,N,N-Trimethylhexadecan-1-aminium propanoate

Cat. No.: B14661891
CAS No.: 41349-78-4
M. Wt: 357.6 g/mol
InChI Key: UTSNXNKAUUNUEQ-UHFFFAOYSA-M
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Description

N,N,N-Trimethylhexadecan-1-aminium propanoate is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethylhexadecan-1-aminium propanoate typically involves the quaternization of hexadecylamine with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, and the final product is subjected to rigorous quality control measures to ensure its purity and performance .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylhexadecan-1-aminium propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted ammonium compounds .

Scientific Research Applications

N,N,N-Trimethylhexadecan-1-aminium propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethylhexadecan-1-aminium propanoate involves its interaction with cell membranes and other biological structures. The positively charged nitrogen atom allows the compound to bind to negatively charged surfaces, disrupting the integrity of cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent and a detergent in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethylhexadecan-1-aminium propanoate is unique due to its specific propanoate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specialized applications where other quaternary ammonium compounds may not be as effective .

Properties

CAS No.

41349-78-4

Molecular Formula

C22H47NO2

Molecular Weight

357.6 g/mol

IUPAC Name

hexadecyl(trimethyl)azanium;propanoate

InChI

InChI=1S/C19H42N.C3H6O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-3(4)5/h5-19H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1

InChI Key

UTSNXNKAUUNUEQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.CCC(=O)[O-]

Origin of Product

United States

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